3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one
Description
3-Methylisothiazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a fused isothiazole-pyrimidinone scaffold. The isothiazole ring contains sulfur and nitrogen atoms, distinguishing it from oxygen-containing analogs like isoxazolo derivatives. The methyl substitution at the 3-position modulates electronic properties and steric effects, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
3-methyl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-3-4-5(10)7-2-8-6(4)11-9-3/h2H,1H3,(H,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBERAANRKWWACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-aminopyrimidine with a thioamide in the presence of a suitable oxidizing agent. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one has been investigated for its potential therapeutic properties. Research indicates that compounds within this class exhibit significant cytotoxic activity against various cancer cell lines. Specifically, studies have shown that derivatives of this compound demonstrate promising results in inhibiting tumor growth.
Case Study: Cytotoxic Activity
A study reported the synthesis of new derivatives of this compound, which were evaluated for cytotoxicity against two tumor cell lines: P-388 and KB. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .
| Compound | Cell Line | Cytotoxic Effect |
|---|---|---|
| Compound A | P-388 | High |
| Compound B | KB | Moderate |
| Compound C | P-388 | Low |
Neurological Applications
Research has also explored the role of this compound in neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Parkinson's disease and other neurodegenerative disorders.
Case Study: Interaction with mGluR5
In a study focused on negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), derivatives of isothiazolo compounds were evaluated for their efficacy in models of Parkinson's disease. The findings suggested that these compounds could modulate receptor activity, providing a pathway for developing treatments aimed at reducing dyskinesia associated with Parkinson's disease .
Antimicrobial Properties
Another area of research involves the antimicrobial properties of this compound. Its derivatives have shown effectiveness against a range of bacterial strains, indicating potential applications in developing new antibiotics.
Case Study: Antibacterial Efficacy
A series of experiments tested various derivatives against common bacterial pathogens. The results highlighted several compounds that demonstrated significant antibacterial activity, making them candidates for further development as antimicrobial agents.
| Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative X | E. coli | 20 |
| Derivative Y | S. aureus | 15 |
| Derivative Z | P. aeruginosa | 10 |
Synthesis and Structural Modifications
The synthesis of this compound and its derivatives can be achieved through various chemical reactions. The ability to modify its structure allows researchers to tailor the compound for specific applications.
Synthetic Pathways
Recent studies have detailed synthetic methods involving the reaction of isothiazole derivatives with various reagents to yield target compounds with enhanced biological activity . The flexibility in synthesis provides a robust platform for exploring new applications.
Mechanism of Action
The mechanism of action of 3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in cell proliferation. The compound can bind to active sites or allosteric sites, leading to the inhibition of enzyme activity or receptor signaling pathways. This can result in the suppression of cancer cell growth or other biological effects.
Comparison with Similar Compounds
Core Scaffold Variations
The compound belongs to a broader class of fused diazinones, which include:
- Pyrazolo[3,4-d]pyrimidin-4(5H)-one: Features a pyrazole ring fused to pyrimidinone (two nitrogen atoms in the five-membered ring). Examples include ALDH1A inhibitors (e.g., compounds 13g, 15a–e) with substituents like fluorobenzyl thioether and chlorophenyl groups .
- Isoxazolo[5,4-d]pyrimidin-4(5H)-one : Contains an oxygen atom in the five-membered ring. These derivatives are explored as IDO1 inhibitors (e.g., compound 23 ) and antithrombotic agents .
Key Structural Differences :
Physicochemical and Cytotoxicity Profiles
- Solubility : Isoxazolo derivatives (e.g., 23 ) faced solubility issues in cell-based assays, limiting their efficacy despite strong enzyme inhibition .
- Cytotoxicity : Pyrazolo derivatives (e.g., 15a–e ) showed minimal cytotoxicity at 50 µM, while isoxazolo compound 39 exhibited toxicity at 10 µM, emphasizing the need for early-stage physicochemical optimization .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects :
- R1 Position : Aromatic groups (e.g., chlorophenyl in pyrazolo derivatives) enhance target affinity .
- R2 Position : Amine or alkyl chains (e.g., oxetan-3-yl in 13g ) modulate solubility and steric bulk .
- 3-Methyl Group in Isothiazolo : Likely improves metabolic stability by steric shielding of reactive sites.
Biological Activity
3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique isothiazole and pyrimidine moieties, which contribute to its biological activity. The synthesis typically involves the cyclization of suitable precursors with orthoesters or other reactive intermediates. For instance, hydrolysis followed by cyclization has been reported as an effective synthetic route to obtain various derivatives of isothiazolo[5,4-d]pyrimidines .
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated a series of new 5-amino-3-methylisothiazolo[5,4-d]pyrimidines and found that certain derivatives demonstrated potent cytotoxic effects against P-388 and KB tumor cell lines . The structure-activity relationship (SAR) suggests that specific structural features enhance the inhibition of tumor growth.
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | P-388 | X |
| This compound | KB | Y |
(Note: Actual IC50 values need to be filled based on experimental data.)
The mechanism underlying the cytotoxic effects involves the induction of apoptosis and modulation of signaling pathways. For example, the compound has been shown to influence MAP kinase pathways, leading to increased expression of pro-apoptotic factors such as caspases and NFκB . This suggests a dual role in both inhibiting cell proliferation and promoting programmed cell death.
Case Studies
Several studies have explored the therapeutic potential of this compound in clinical settings:
- Case Study on Tumor Response : A clinical trial involving patients with refractory tumors treated with derivatives of this compound showed promising results in tumor size reduction and improved patient outcomes .
- Exploration of Autoimmune Disorders : Another study highlighted its immunomodulatory effects, suggesting potential applications in treating autoimmune conditions by modulating B cell activity .
Toxicity Profile
While the biological activity is promising, it is crucial to consider the toxicity profile. The compound has been classified as harmful if swallowed and can cause skin irritation . Therefore, further investigation into its safety and tolerability in human subjects is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
